molecular formula C12H11F3N2O B14867237 6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one

6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one

Cat. No.: B14867237
M. Wt: 256.22 g/mol
InChI Key: PKCRBWNXYKXDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Scientific Research Applications

6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one is unique due to its specific structural features, including the presence of the trifluoromethyl group and the hexahydro-isoquinoline framework. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

IUPAC Name

6-(trifluoromethyl)-1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]isoquinolin-5-one

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)8-3-1-2-6-7-4-16-5-9(7)17-11(18)10(6)8/h1-3,7,9,16H,4-5H2,(H,17,18)

InChI Key

PKCRBWNXYKXDQR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)NC(=O)C3=C2C=CC=C3C(F)(F)F

Origin of Product

United States

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